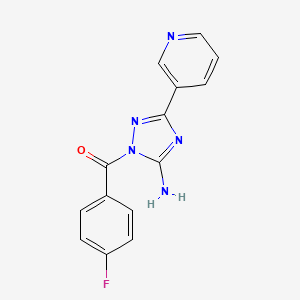![molecular formula C20H17N3O2 B5771288 N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide, also known as BAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAN is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of biochemical reactions that ultimately lead to cell death.
Biochemical and Physiological Effects
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to be stable under a wide range of conditions, which makes it a versatile compound for use in various types of experiments. However, one limitation of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are many potential future directions for research on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. One area of interest is in the development of new cancer treatments based on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and other isonicotinamide compounds. Researchers are also exploring the potential use of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. In addition, there is ongoing research into the mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and its potential interactions with other compounds, which could lead to new insights into its biological activity.
合成法
The synthesis of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide involves the reaction of isonicotinoyl chloride with benzylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. This method has been widely used to synthesize N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the laboratory, and the chemical purity and yield of the product can be optimized by adjusting the reaction conditions.
科学的研究の応用
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-15-4-2-1-3-5-15)16-6-8-18(9-7-16)23-20(25)17-10-12-21-13-11-17/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINSMWBAKJYRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

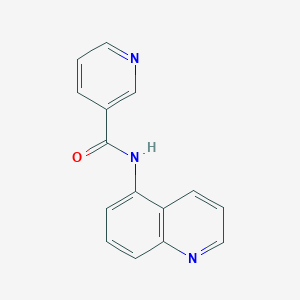
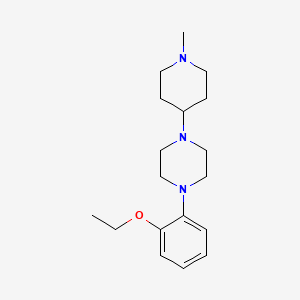
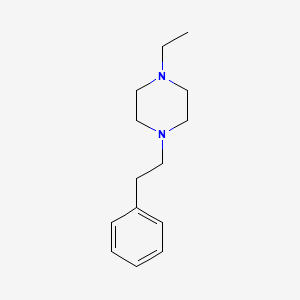
![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)


![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)
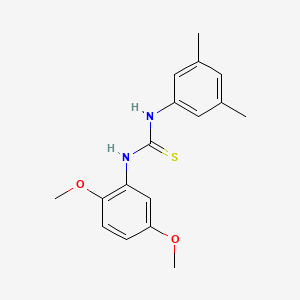
![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
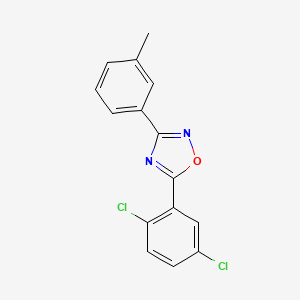
![methyl 2-[methyl(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)
